Home > Products > Screening Compounds P76845 > 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide - 896374-00-8

4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide

Catalog Number: EVT-3060388
CAS Number: 896374-00-8
Molecular Formula: C24H21N3O3
Molecular Weight: 399.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142)

Compound Description: BMS-986142 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). It exhibits excellent in vivo properties and efficacy, along with a desirable tolerability and safety profile, leading to its advancement into clinical studies for the treatment of autoimmune diseases. []

Relevance: BMS-986142 shares the core 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety with the target compound, 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide. The presence of this structural feature in both compounds suggests a potential shared activity or interaction with specific targets, particularly those involved in the BTK pathway. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide receptor, showing promise for the treatment of migraine. It demonstrates good intranasal bioavailability and dose-dependent activity in validated migraine models. []

Relevance: Similar to 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide, BMS-694153 features a 1,2-dihydroquinazolin-3(4H)-yl core, albeit with a single oxo group at position 2. This structural similarity suggests a possible shared pharmacological space or receptor interaction profile between the two compounds. []

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

Compound Description: This series of compounds, synthesized via N-chemoselective reactions of 3-substituted quinazoline-2,4-diones, represents a novel class of 2,4-dioxo-1,2-dihydroquinazolin-containing molecules. Their biological activities and potential applications are not specifically detailed in the provided information. []

Relevance: The methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate series exhibits a clear structural relationship to 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide, sharing the key 2,4-dioxo-1,2-dihydroquinazolin unit. This common structural feature suggests that these compounds might possess similar chemical reactivity or interaction with biological targets. []

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones and 5(1H,4H)-tetrazolones

Compound Description: This series of optically active antifungal azoles demonstrates potent activity both in vitro and in vivo. []

Relevance: While this series does not directly share the quinazolinone core with 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide, it highlights the application of nitrogen-containing heterocycles (triazolones and tetrazolones) in drug discovery, particularly for antifungal activity. This suggests the potential exploration of similar heterocyclic modifications on the target compound for exploring new biological activities. []

4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl}disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

Compound Description: This compound belongs to a class of thiazolo-1,2,4-triazole derivatives known for their antibacterial and antifungal activities. []

Relevance: This compound, like the previous one, does not share the quinazolinone core but emphasizes the use of thiazole and triazole units in biologically active molecules. It reinforces the potential of exploring heterocyclic modifications on 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide for expanding its activity profile. []

N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]‐yl)benzamide and N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)‐2‐phenylacetamide

Compound Description: This series of 2,3‐dihydroquinazolin‐4(1H)‐one derivatives exhibits anticonvulsant activity, with some showing promising activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. []

Relevance: These compounds share the core dihydroquinazolin-4(1H)-one structure with 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide, showcasing the potential of this scaffold for targeting neurological conditions. The structural similarity hints at potential overlapping pharmacological activities between these compounds and the target molecule. []

6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones, 2,6(4-2-Substituted-1,3,5-triazin-1(2H)-yl)-3-phenylquinazoline-2,4(1H,3H)-diones and 3-substituted-2-imino-1,3,5-triazin-1(2H)-yl-sulfonyl-phenyl-1-methylquinazoline-2,4(1H,3H)-dione

Compound Description: These series of triazolyl- and triazinyl-quinazolinediones were synthesized and evaluated as potential antitumor agents, with some showing significant potency compared to the reference drug staurosporin. []

Relevance: These compounds are all based on the quinazolinedione core structure, similar to 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide. The varied substitutions at different positions on the quinazolinone ring highlight the potential for modulating biological activity by altering the substituent groups, suggesting that exploring diverse substitutions on the target compound could lead to the discovery of new biological properties. []

Compound Description: These novel 4-quinazolinone derivatives incorporate amino acids and demonstrate good anticonvulsant activity. []

Relevance: These compounds share the central 4-oxo-1,2-dihydroquinazolin-3(4H)-yl scaffold with 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide. The incorporation of amino acid residues in these derivatives highlights a potential strategy for enhancing bioavailability and activity, which could be applied to modify the target compound. []

N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Compound Description: This compound serves as a precursor for synthesizing novel chalcone derivatives and subsequently pyrazoline and pyrimidine derivatives. These derivatives are tested for in vitro antimicrobial and antioxidant activities. []

Relevance: This compound directly demonstrates the structural similarity of the quinazolinone core with 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide. It suggests that modifications of the substituents on the phenyl ring linked to the quinazolinone core can lead to diverse derivatives with different biological activities. []

1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one and 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)-2,3dihydroquinazolin-4(1H)-one

Compound Description: These quinazoline-4-one derivatives were designed and synthesized as potential inhibitors of activated protein kinase P38 alpha and activin receptor (ALK2) kinase for treating carcinoma. Docking studies suggest that these derivatives may target these enzymes effectively. []

Relevance: These compounds highlight the importance of the quinazolin-4(1H)-one core structure present in 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide, emphasizing its potential for interacting with kinases involved in cancer development. The presence of different substituents, including thiazole and pyridine moieties, suggests possibilities for further structural exploration and optimization of the target compound for anti-cancer activity. []

Compound Description: BP-1003 and its derivative BP-1017 are potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and exhibit anti-inflammatory effects. [, ]

Relevance: Although these compounds are structurally distinct from 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide, they introduce the concept of incorporating α-lipoic acid (1,2-dithiolane) moiety into drug design. This approach could potentially be explored to modify the target compound to enhance its anti-inflammatory properties. [, ]

3-[(dimethylamino)methylidene]-2,3-dihydropyrazino[1,2-a]indole-1,4-dione, 3-(dimethylamino)-2-[(1H-indol-3-ylcarbonyl)amino]propenoate and 2-(1-methyl-1H-indol-2-yl)-1,3-oxazol-5(4H)-one derivative

Compound Description: These compounds are synthesized from indolyl glycinates and illustrate the reactivity of indole-containing compounds toward transformations with Bredereck's reagent. []

Relevance: While not directly sharing the core structure with 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide, these indole derivatives emphasize the diversity of chemical transformations applicable to heterocyclic compounds. This knowledge can inspire the exploration of novel synthetic routes for modifying the target compound. []

Properties

CAS Number

896374-00-8

Product Name

4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide

Molecular Formula

C24H21N3O3

Molecular Weight

399.45

InChI

InChI=1S/C24H21N3O3/c28-22(25-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)26-24(27)30/h1-13H,14-16H2,(H,25,28)(H,26,30)

InChI Key

QHPXCFZMIPEHBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.